molecular formula C9H10N2O2 B1485345 (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098156-79-5

(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B1485345
CAS No.: 2098156-79-5
M. Wt: 178.19 g/mol
InChI Key: OLNYZYVDEQSDFC-ONEGZZNKSA-N
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Description

(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a high-purity chemical compound intended for research and development applications. This molecule features a pyrazole ring substituted with a prop-2-en-1-yl (allyl) group and a prop-2-enoic acid (acrylic acid) chain in the (E) configuration, giving it a molecular formula of C9H10N2O2 and a molecular weight of 178.07423 Da . The presence of both an alkene and a carboxylic acid functional group makes it a valuable scaffold in medicinal chemistry and chemical synthesis, suitable for use as a building block in the development of novel pharmaceutical candidates and other fine chemicals. Potential research applications include its role as an intermediate in organic synthesis, particularly in cycloaddition reactions or polymerizations facilitated by its allyl and acrylate groups. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for application in humans, animals, or consumer products. Please note that specific data on commercial availability, mechanism of action, and detailed applications are not currently available in the public domain .

Properties

IUPAC Name

(E)-3-(1-prop-2-enylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-5-11-7-8(6-10-11)3-4-9(12)13/h2-4,6-7H,1,5H2,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNYZYVDEQSDFC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Allylation of Pyrazole

The N-1 allyl substituent can be introduced by alkylation of pyrazole or a pyrazole precursor with an allyl halide (e.g., allyl bromide) under basic conditions. A typical reaction involves:

  • Reacting pyrazole with allyl bromide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or acetone).
  • The reaction proceeds via nucleophilic substitution at the allyl halide, selectively alkylating the N-1 position of pyrazole.

This method is well-established for N-alkylation of pyrazoles and provides good yields of N-allyl pyrazoles.

Functionalization at the 4-Position of Pyrazole with Acrylic Acid Moiety

Cross-Coupling or Condensation Approaches

The 4-position of pyrazole can be functionalized with an acrylic acid moiety using several approaches:

  • Heck Coupling Reaction: If a 4-halopyrazole derivative (e.g., 4-bromopyrazole) is available, it can undergo a palladium-catalyzed Heck coupling with acrylic acid or its esters to install the (2E)-3-propenoic acid side chain at the 4-position. This method allows formation of the (E)-alkene selectively.

  • Knoevenagel Condensation: Alternatively, a 4-formylpyrazole derivative can be condensed with malonic acid or its derivatives under basic conditions to form the acrylic acid side chain via Knoevenagel condensation, yielding the (2E)-3-(pyrazol-4-yl)prop-2-enoic acid.

Representative Synthetic Route (Inferred from Related Literature)

Step Reactants & Conditions Product Notes
1 Pyrazole + Allyl bromide, K2CO3, DMF, reflux N-1-allylpyrazole Selective N-alkylation
2 4-Bromopyrazole derivative + Pd catalyst + acrylic acid or methyl acrylate, base, heat 4-(2-propenoic acid) substituted pyrazole Heck coupling
3 Hydrolysis (if ester used) This compound Acidic or basic hydrolysis

Detailed Research Findings and Data

Although direct data on this exact compound is scarce, related pyrazole derivatives have been synthesized and characterized with similar methods. For example, the synthesis of pyrazole-4-carbonitrile derivatives and their functionalization via coupling reactions have been reported, demonstrating the feasibility of such approaches.

In a study involving 5-aminopyrazol-4-carbonitrile derivatives, coupling with aryl diazonium salts yielded pyrazole derivatives with various substituents, confirming the versatility of pyrazole functionalization at the 4-position via coupling reactions. The use of palladium-catalyzed cross-coupling reactions for installing acrylic acid moieties is a common and reliable method in heterocyclic chemistry.

Summary Table of Preparation Methods

Method Description Advantages Limitations
N-Allylation with Allyl Halides Alkylation of pyrazole N-1 with allyl bromide under basic conditions High selectivity, straightforward Requires pure pyrazole starting material
Heck Coupling at 4-Position Pd-catalyzed coupling of 4-halopyrazole with acrylic acid or ester Selective (E)-alkene formation, mild conditions Requires halogenated pyrazole and Pd catalyst
Knoevenagel Condensation Condensation of 4-formylpyrazole with malonic acid derivatives Simple, economical May require careful control of stereochemistry
Multi-step Synthesis via Pyrazole Precursors Stepwise construction of pyrazole ring with desired substituents Flexibility in substitution pattern Longer synthetic route, more steps

Notes on Purification and Characterization

  • The final compound is typically purified by recrystallization or chromatographic methods.
  • Characterization includes NMR spectroscopy (^1H and ^13C), IR spectroscopy (notably C=O and C=C stretches), mass spectrometry, and sometimes X-ray crystallography for structural confirmation.
  • The (E)-configuration of the acrylic acid side chain is confirmed by coupling constants in ^1H NMR and sometimes by X-ray analysis.

Scientific Research Applications

(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Position 1: Allyl (prop-2-en-1-yl) substituents (target compound) may confer distinct electronic and steric effects compared to aryl groups (e.g., phenyl in ). Allyl’s electron-donating nature could modulate pyrazole ring reactivity. The absence of a substituent at position 3 () simplifies interactions but may reduce affinity. Halogenation: Chloro substituents () increase electronegativity and may improve membrane permeability or target binding.

Biological Activity :

  • Cyclooxygenase inhibition is prominent in derivatives with aryl and heteroaryl substituents (). The target compound’s allyl group may alter selectivity compared to phenyl analogs.
  • Ester derivatives () exhibit improved lipophilicity, suggesting enhanced cellular uptake compared to carboxylic acids.

Synthetic Trends: The Knoevenagel condensation is a universal method for introducing the α,β-unsaturated acid chain (). Vilsmeier-Haack formylation () and alkylation steps () are critical for introducing substituents prior to condensation.

Conjugation: The E-configuration ensures planarity of the propenoic acid chain, optimizing π-orbital overlap for binding or polymerization (if applicable).

Biological Activity

(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2, with a molecular weight of 190.20 g/mol. The compound features a pyrazole ring, which is known for its extensive biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a study evaluated various pyrazole compounds for their in vitro antimicrobial activity against several bacterial strains. The results indicated that compounds with similar structures to this compound showed effective inhibition at minimal inhibitory concentrations (MIC) ranging from 4.0 to 5.1 µg/ml against Staphylococcus aureus and other pathogens .

CompoundMIC (µg/ml)Target Organism
Compound 12e4.8S. aureus
Compound 12f5.1E. coli
Compound 12k4.0Pseudomonas aeruginosa

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH free radical scavenging assay. This method measures the ability of compounds to donate electrons to neutralize free radicals. The results indicated significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Molecular docking studies have provided insights into the interaction between this compound and various biological targets. The binding affinities observed in these studies suggest that this compound can effectively inhibit key enzymes involved in microbial resistance mechanisms and cancer cell proliferation .

Binding Affinities

Target EnzymeBinding Affinity (kcal/mol)
Topoisomerase IV-10.0 to -11.0
COVID-19 Main Protease-8.2 to -9.3

Case Studies

A notable case study involved the synthesis of a series of pyrazole derivatives, including this compound, which were tested for their anticancer activity against various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxic effects, indicating their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, and what key reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves coupling a propargyl-substituted pyrazole precursor with acrylic acid derivatives under palladium-catalyzed cross-coupling conditions. For analogous pyrazole-prop-2-enoic acid derivatives, Heck reactions or Knoevenagel condensations are employed to form the α,β-unsaturated carboxylic acid moiety . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions like polymerization. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is used for purification .

Q. How is the structural integrity and purity of this compound validated in academic research?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the pyrazole ring and E-configuration of the propenoic acid group. Key signals include vinyl protons (δ 6.5–7.5 ppm, coupling constant J=1516HzJ = 15–16 \, \text{Hz}) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%), with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 219.0774 for C10_{10}H10_{10}N2_2O2_2) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved during refinement?

  • Methodological Answer : Discrepancies in anisotropic displacement parameters or occupancy factors may arise from disordered propenyl or pyrazole groups. Use SHELXL for refinement:

  • Apply restraints (e.g., DFIX, SADI) to maintain chemically reasonable bond lengths/angles .
  • Test twinning laws (e.g., BASF parameter in SHELXL) for non-merohedral twinning .
  • Validate models using R1_1, wR2_2, and goodness-of-fit (GOF) metrics. ORTEP-3 visualizes thermal ellipsoids to identify over-constrained atoms .

Q. What computational strategies predict the electronic properties and reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like NS5B polymerase). Docking scores correlate with experimental IC50_{50} values for structure-activity relationship (SAR) studies .

Q. How can mechanistic studies elucidate the compound’s role in inhibiting enzymatic activity?

  • Methodological Answer :

  • Kinetic Assays : Perform steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki_i). Use Lineweaver-Burk analysis to classify inhibition as competitive/non-competitive .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins, revealing entropy-driven vs. enthalpy-driven interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 2
(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

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